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Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of

hypertension, angina pectoris, and heart failure.[1][2][3][4] Its relatively short biological half-life

of 3 to 7 hours necessitates frequent administration to maintain therapeutic plasma

concentrations.[4][5] To improve patient compliance and provide a more stable plasma

concentration profile, controlled-release (CR) formulations are highly desirable.[6][7] Metoprolol

is available in various salt forms, including tartrate, succinate, and fumarate.[1][8][9] While

metoprolol succinate and tartrate are commonly used in commercial extended-release

products, metoprolol fumarate is also a suitable candidate for CR formulations.[8][10]

These application notes provide a comprehensive overview and detailed protocols for the

formulation and evaluation of metoprolol fumarate controlled-release matrix tablets. The

methodologies cover formulation development using common polymers, tablet manufacturing,

and essential in vitro characterization studies.

Mechanism of Action: β-1 Adrenergic Blockade
Metoprolol selectively antagonizes β-1 adrenergic receptors, which are predominantly located

in cardiac tissue.[3][5] By blocking these receptors, metoprolol inhibits the actions of

catecholamines like adrenaline and noradrenaline.[3][5] This leads to a reduction in heart rate,

myocardial contractility, and blood pressure.[2][3] The downstream signaling pathway involves
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the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic

adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA).[1][11] This

ultimately reduces calcium influx into cardiac cells, dampening the sympathetic drive to the

heart.[1][11]
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Caption: Signaling pathway of Metoprolol's action on cardiac cells.

Formulation Development
The development of a controlled-release tablet for a highly water-soluble drug like metoprolol

involves selecting appropriate rate-controlling polymers.[10] Hydrophilic matrix systems are a

common and effective approach. Polymers like Hydroxypropyl Methylcellulose (HPMC),

Eudragit, and natural gums are frequently used to control the drug release rate.[4][12] Upon

contact with gastrointestinal fluid, these polymers hydrate to form a gel layer that controls drug

diffusion and/or matrix erosion.

Table 1: Example Formulations of Metoprolol CR Matrix Tablets
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Ingredient
(mg/tablet)

Function
Formulation
F1

Formulation
F2

Formulation
F3

Metoprolol

Fumarate

Active

Pharmaceutical

Ingredient

100 100 100

HPMC K100M
Hydrophilic

Matrix Former
75 100 125

Eudragit RSPO
Hydrophobic

Matrix Former
50 50 50

Microcrystalline

Cellulose
Diluent/Filler 165 140 115

PVP K30 Binder 5 5 5

Magnesium

Stearate
Lubricant 3 3 3

Talc Glidant 2 2 2

Total Weight

(mg)
400 400 400

Note: The ratios of polymers (e.g., HPMC, Eudragit) are critical variables that must be

optimized to achieve the desired release profile. The quantities are illustrative and based on

typical formulation strategies described in the literature.[4][12]

Experimental Protocols
The following protocols detail the steps for manufacturing and evaluating metoprolol fumarate
controlled-release tablets.

Protocol 1: Preparation of CR Matrix Tablets by Wet
Granulation
Objective: To prepare controlled-release tablets of metoprolol fumarate using a wet

granulation method.
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Materials & Apparatus:

Metoprolol Fumarate

HPMC K100M, Eudragit RSPO, Microcrystalline Cellulose, PVP K30, Magnesium Stearate,

Talc

Isopropyl Alcohol (IPA)

Sieves (#40, #8, #20)

Planetary Mixer

Tray Dryer or Fluid Bed Dryer

Single Station Tablet Press or Rotary Tablet Press

Procedure:

Sifting: Sift metoprolol fumarate, polymers (HPMC, Eudragit), and diluent (Microcrystalline

Cellulose) through a #40 sieve.

Dry Mixing: Load the sifted materials into a planetary mixer and mix for 10-15 minutes to

ensure uniform distribution.

Binder Preparation: Prepare the binder solution by dissolving PVP K30 in a sufficient quantity

of Isopropyl Alcohol.

Granulation: Slowly add the binder solution to the dry powder mix under continuous mixing

until a coherent wet mass is formed.[4][13]

Wet Milling: Pass the wet mass through a #8 sieve to form coarse granules.

Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 40-50°C until the loss on

drying (LOD) is below 2%.

Dry Sizing: Pass the dried granules through a #20 sieve.
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Lubrication: Add the sifted (#40 sieve) magnesium stearate and talc to the sized granules

and blend for 3-5 minutes.

Compression: Compress the final blend into tablets using a suitable tablet press.[4][12]
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Caption: Experimental workflow for tablet manufacturing via wet granulation.
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Protocol 2: Evaluation of Pre-Compression Parameters
Objective: To evaluate the flow properties of the lubricated granules to ensure suitability for

compression.

Procedure & Specifications:

Bulk Density (BD) & Tapped Density (TD): Determine by measuring the volume of a known

weight of powder in a graduated cylinder before and after tapping.

Carr’s Index (%): Calculated as [(TD - BD) / TD] × 100.

Hausner Ratio: Calculated as TD / BD.

Angle of Repose: Determined by the fixed funnel method.

Table 2: Pre-compression Parameter Specifications

Parameter Acceptable Range Flow Character

Carr’s Index ≤ 10 Excellent

11 - 15 Good

16 - 20 Fair

Hausner Ratio 1.00 - 1.11 Excellent

1.12 - 1.18 Good

1.19 - 1.25 Fair

Angle of Repose < 30° Excellent

31 - 35° Good

Protocol 3: Evaluation of Post-Compression Parameters
Objective: To evaluate the physical properties of the compressed tablets to ensure they meet

quality standards.[4]
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Procedure & Specifications:

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The

individual weights should be within acceptable pharmacopoeial limits.

Hardness: Measure the crushing strength of 6-10 tablets using a hardness tester.

Friability: Test a sample of tablets in a friabilator. The weight loss should typically be less

than 1%.

Drug Content Uniformity: Assay the metoprolol content in a number of individual tablets

(typically 10) to ensure uniformity.[14]

Table 3: Post-compression Parameter Specifications

Parameter Specification

Weight Variation ± 5% of average weight

Hardness 5 - 8 kg/cm ²

Friability < 1.0%

Drug Content 95.0% - 105.0% of label claim

Protocol 4: In Vitro Dissolution Studies
Objective: To determine the rate and mechanism of drug release from the controlled-release

tablets.

Apparatus & Conditions:

Apparatus: USP Type II (Paddle)[4][15]

Dissolution Medium: 900 mL of pH 6.8 phosphate buffer (or a pH-gradient method starting

with pH 1.2 acid buffer for 2 hours, followed by pH 6.8).[15][16][17]

Temperature: 37 ± 0.5°C[15]
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Paddle Speed: 50 rpm[4][15]

Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours.[6]

Analysis: Analyze the withdrawn samples for metoprolol concentration using a validated UV-

Vis spectrophotometric method.[4][16]

Procedure:

Place one tablet in each dissolution vessel.

Start the apparatus and withdraw 5 mL samples at the specified time points.

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Filter the samples through a 0.45 µm filter.[16]

Measure the absorbance of the filtrate and determine the concentration of metoprolol

released.

Table 4: Example In Vitro Dissolution Data

Time (hours)
Formulation F1 (%
Release)

Formulation F2 (%
Release)

Formulation F3 (%
Release)

1 22.5 18.1 14.3

2 35.2 28.9 22.5

4 54.8 46.3 38.4

8 85.1 75.6 66.7

12 98.9 92.4 85.2

16 - 99.1 96.5

24 - - 99.8
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Note: This data is illustrative. Higher polymer concentration (F3 > F2 > F1) generally results in

a slower, more extended drug release profile.[4]

Protocol 5: Analysis of Drug Release Kinetics
Objective: To understand the mechanism of drug release by fitting the dissolution data to

various mathematical models.

Procedure:

Fit the cumulative percent drug release vs. time data into the following kinetic models:

Zero-Order:Q = k₀t (for matrix tablets with low soluble drugs)

First-Order:log(Q₀ - Q) = kt / 2.303 (for porous matrices)

Higuchi Model:Q = kt¹/² (indicates diffusion-controlled release)[6][15]

Korsmeyer-Peppas Model:Q / Q∞ = ktⁿ (used to analyze anomalous transport)[4]

Determine the correlation coefficient (R²) for each model. The model with the highest R² is

considered the best fit.

For the Korsmeyer-Peppas model, the release exponent 'n' provides insight into the release

mechanism (e.g., n ≈ 0.45 indicates Fickian diffusion, while 0.45 < n < 0.89 suggests non-

Fickian or anomalous transport).[4][17]
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Caption: Logical workflow for determining drug release kinetics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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